Methyl 2-bromo-3-(4-bromophenyl)-2-methylpropanoate
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Overview
Description
Methyl 2-bromo-3-(4-bromophenyl)-2-methylpropanoate is an organic compound with the molecular formula C11H12Br2O2 It is a brominated ester that features a bromophenyl group and a methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-(4-bromophenyl)-2-methylpropanoate typically involves the bromination of a suitable precursor. One common method is the bromination of methyl 2-methyl-3-phenylpropanoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-(4-bromophenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted esters or phenyl derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
Methyl 2-bromo-3-(4-bromophenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-(4-bromophenyl)-2-methylpropanoate involves its interaction with molecular targets through its brominated phenyl and ester groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and the presence of other reagents. The compound’s bromine atoms can participate in electrophilic or nucleophilic reactions, while the ester group can undergo hydrolysis or reduction.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-3-phenylpropanoate: Similar structure but lacks the additional bromine atom on the phenyl ring.
Methyl 2-chloro-3-(4-chlorophenyl)-2-methylpropanoate: Similar ester structure but with chlorine atoms instead of bromine.
Ethyl 2-bromo-3-(4-bromophenyl)-2-methylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-bromo-3-(4-bromophenyl)-2-methylpropanoate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual bromination can enhance its electrophilic properties and make it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C11H12Br2O2 |
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Molecular Weight |
336.02 g/mol |
IUPAC Name |
methyl 2-bromo-3-(4-bromophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C11H12Br2O2/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
FICXGJUGZHHBPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)(C(=O)OC)Br |
Origin of Product |
United States |
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